molecular formula C22H23ClN2O2S B14984340 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,4-dimethylphenoxy)propanamide

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,4-dimethylphenoxy)propanamide

Cat. No.: B14984340
M. Wt: 414.9 g/mol
InChI Key: YOYYZUOWJZTBHZ-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,4-dimethylphenoxy)propanamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,4-dimethylphenoxy)propanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the dimethylphenoxy group is attached through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,4-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings .

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,4-dimethylphenoxy)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,4-dimethylphenoxy)propanamide

Properties

Molecular Formula

C22H23ClN2O2S

Molecular Weight

414.9 g/mol

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3,4-dimethylphenoxy)propanamide

InChI

InChI=1S/C22H23ClN2O2S/c1-14-4-9-20(12-15(14)2)27-16(3)21(26)24-11-10-19-13-28-22(25-19)17-5-7-18(23)8-6-17/h4-9,12-13,16H,10-11H2,1-3H3,(H,24,26)

InChI Key

YOYYZUOWJZTBHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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